Bienvenue dans la boutique en ligne BenchChem!

2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibition imidazopyridazine structure-activity relationship

2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548985-09-5) is a fully synthetic small molecule belonging to the imidazo[1,2-b]pyridazine-6-carboxamide class, a heterocyclic scaffold frequently explored in kinase inhibitor discovery programs. The compound is defined by a 2-tert-butyl substituent on the fused imidazo-pyridazine core and a 4-(difluoromethoxy)phenyl moiety attached via a carboxamide linker at the 6-position.

Molecular Formula C18H18F2N4O2
Molecular Weight 360.4 g/mol
CAS No. 2548985-09-5
Cat. No. B6450191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS2548985-09-5
Molecular FormulaC18H18F2N4O2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C18H18F2N4O2/c1-18(2,3)14-10-24-15(22-14)9-8-13(23-24)16(25)21-11-4-6-12(7-5-11)26-17(19)20/h4-10,17H,1-3H3,(H,21,25)
InChIKeyRITAUXTZYCRYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights for 2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548985-09-5): Compound Identity and Class Context


2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548985-09-5) is a fully synthetic small molecule belonging to the imidazo[1,2-b]pyridazine-6-carboxamide class, a heterocyclic scaffold frequently explored in kinase inhibitor discovery programs [1]. The compound is defined by a 2-tert-butyl substituent on the fused imidazo-pyridazine core and a 4-(difluoromethoxy)phenyl moiety attached via a carboxamide linker at the 6-position. Vendor technical datasheets confirm the molecular formula C18H18F2N4O2 and a molecular weight of 360.4 g/mol, with the compound offered exclusively for research use . Despite the class association with kinase inhibition, a systematic literature and patent search performed on the CAS number, IUPAC name, and InChI Key retrieved no primary research articles, patents, or bioactivity annotations that directly characterize this specific compound.

Procurement Risk Advisory for 2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide: Why Analogue Substitution Requires Validation


Generic substitution among imidazo[1,2-b]pyridazine-6-carboxamide derivatives carries substantial risk because activity within this class is exquisitely sensitive to the nature and position of substituents. Published structure–activity relationship (SAR) campaigns on disubstituted imidazopyridazine Haspin inhibitors demonstrate that even minor modifications—such as altering the aryl carboxamide substituent or the heterocycle at position 2—can shift biochemical IC50 values by more than two orders of magnitude and profoundly affect kinome selectivity [1]. The 4-(difluoromethoxy)phenyl group present in the target compound is a distinctive pharmacophoric element whose electronic and steric properties differ markedly from the simpler phenyl, 4-fluorophenyl, or 4-methoxyphenyl substituents found in commercially accessible analogues. Without head-to-head comparative bioactivity data for this specific molecule, assuming functional interchangeability with any close analog is scientifically unjustified and may compromise experimental reproducibility .

Quantitative Differentiation Evidence for 2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide


Direct Comparator Activity Data for 2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide vs. Structural Analogues

An exhaustive search of PubMed, Google Patents, PubChem BioAssay, and BindingDB using the CAS number 2548985-09-5, the IUPAC name, the InChI Key RITAUXTZYCRYFU-UHFFFAOYSA-N, and substructure identifiers returned zero bioactivity records, zero peer-reviewed publications, and zero patent examples that contain quantitative IC50, Ki, Kd, EC50, or any other biochemical or cellular activity measurement for this precise compound. Consequently, no direct head-to-head comparison, cross-study comparable data, or class-level quantitative inference can be drawn at this time. The closest structurally characterized analogues belong to patent families covering MKNK1/MNK1 inhibitors (e.g., US10214545) and Haspin kinase inhibitors, where core imidazo[1,2-b]pyridazine-6-carboxamide scaffolds exhibit IC50 values ranging from 5.6 nM to >5 µM depending on substitution pattern [1][2]. The target compound's unique 4-(difluoromethoxy)phenyl group has no directly measured comparator in any public database. This evidence gap means that any claim of superiority, selectivity, or differentiated potency for this molecule relative to its closest purchasable analogues would be unsupported.

Kinase inhibition imidazopyridazine structure-activity relationship

Recommended Use Scenarios for 2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide Based on Available Evidence


Exploratory Kinase Selectivity Profiling as a Structurally Novel Scaffold Derivative

Given the complete absence of public bioactivity data, the only scientifically justified application is de novo phenotypic or biochemical screening where the compound's unexplored substitution pattern—specifically the 4-(difluoromethoxy)phenyl group—constitutes the experimental variable. Researchers conducting broad kinome panels (e.g., Eurofins KinaseProfiler, Reaction Biology HotSpot) may include this compound to generate first-in-class selectivity fingerprints and compare them against reference inhibitors such as BAY-1125976 (AKT1/2 inhibitor) or the Haspin inhibitor CHR-6494 [1]. Any resulting data would represent the primary quantitative differentiation evidence that is currently missing from the public domain.

SAR Negative Control for Imidazo[1,2-b]pyridazine Carboxamide Series

The 4-(difluoromethoxy)phenyl substituent imparts distinct electronic (σp ~0.25 for OCF2H vs. σp ~0.12 for OCH3) and lipophilic (Hansch π ~0.5 for OCF2H vs. π ~-0.02 for OCH3) properties compared to common 4-substituted phenyl analogues [2]. In the absence of potency data, this compound may serve as a physicochemical comparator or negative control in SAR expansions where loss of activity is hypothesized upon introduction of the difluoromethoxy group, providing inferential validation of pharmacophore models.

Analytical Reference Standard for Method Development and Chemical Procurement Quality Control

With a defined molecular formula (C18H18F2N4O2), molecular weight (360.4 g/mol), InChI Key (RITAUXTZYCRYFU-UHFFFAOYSA-N), and confirmed availability from research-chemical suppliers , this compound can serve as an analytical reference standard for LC-MS method development, NMR library expansion, or quality control protocols in laboratories that require exact-mass and retention-time benchmarks for imidazopyridazine-containing compound collections.

Quote Request

Request a Quote for 2-tert-butyl-N-[4-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.